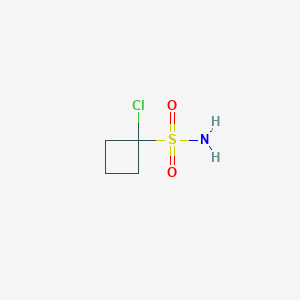

1-Chlorocyclobutane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chlorocyclobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2S/c5-4(2-1-3-4)9(6,7)8/h1-3H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWMKOUIGJSPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Sulfonamide and Cyclobutane Moieties in Advanced Organic Synthesis Research

The academic interest in 1-Chlorocyclobutane-1-sulfonamide stems from the well-established importance of its two core components: the sulfonamide group and the cyclobutane (B1203170) ring.

The sulfonamide moiety is a cornerstone in medicinal chemistry and organic synthesis. researchgate.netajchem-b.com Renowned for its presence in a wide array of antibacterial drugs, the sulfonamide group's utility extends far beyond its antimicrobial properties. researchgate.netdrugbank.com It is a key functional group in drugs for various conditions, including diuretics, anticonvulsants, and antiviral agents. researchgate.netekb.eg In synthetic chemistry, sulfonamides are valued for their ability to act as protecting groups, chiral auxiliaries, and directing groups in various chemical transformations. ucl.ac.uk The nitrogen atom of the sulfonamide can be readily functionalized, allowing for the construction of diverse molecular architectures. nih.gov

The cyclobutane ring , a four-membered carbocycle, has garnered significant attention in recent years as a "bioisostere" for larger or more flexible groups in drug design. nih.govvu.nl Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.gov Though historically considered challenging to synthesize due to ring strain, modern synthetic methods have made cyclobutane derivatives more accessible. nih.gov Their incorporation into molecular frameworks is a strategy employed to improve metabolic stability and other pharmacokinetic properties. nih.gov Research has shown that cyclobutane-containing fragments are valuable in the development of 3D-shaped molecules for fragment-based drug discovery. nih.govvu.nl

The combination of a sulfonamide and a cyclobutane in a single molecule, as seen in this compound, presents a unique scaffold that is of interest for the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

Current Landscape of Academic Investigation of 1 Chlorocyclobutane 1 Sulfonamide

Direct Synthetic Routes to this compound

Direct methods for the synthesis of this compound involve the formation of the sulfonamide group on a pre-existing 1-chlorocyclobutane framework. These approaches are often convergent and can be highly efficient.

Sulfonyl Chloride and Amine Coupling Strategies

The reaction between a sulfonyl chloride and an amine is a classic and widely employed method for the formation of sulfonamides. cbijournal.comsigmaaldrich.com In the context of this compound, this would involve the synthesis of 1-chlorocyclobutane-1-sulfonyl chloride as a key intermediate. This intermediate can then be reacted with ammonia (B1221849) or a primary or secondary amine to yield the desired sulfonamide.

While specific literature on the direct synthesis of this compound via this method is not extensively detailed in the provided search results, the general principles of sulfonyl chloride and amine coupling are well-established. cbijournal.comorganic-chemistry.org The synthesis of sulfonyl chlorides can be achieved through various methods, including the oxidation of thiols. organic-chemistry.org For instance, the oxidation of a corresponding thiol with reagents like N-chlorosuccinimide (NCS) can generate the sulfonyl chloride in situ, which can then be reacted with an amine. organic-chemistry.orgorganic-chemistry.org

The scope of the amine component in these coupling reactions is generally broad, encompassing primary and secondary amines, anilines, and even amino acid derivatives. thieme-connect.com This versatility allows for the synthesis of a wide range of N-substituted analogues of this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-Chlorocyclobutane-1-sulfonyl chloride | Ammonia | This compound | Sulfonamide formation |

| 1-Chlorocyclobutane-1-sulfonyl chloride | Primary/Secondary Amine | N-substituted-1-chlorocyclobutane-1-sulfonamide | Sulfonamide formation |

Electrochemical Oxidative Approaches for Sulfonamide Formation

Electrochemical methods offer a green and often milder alternative to traditional chemical synthesis. The electrochemical synthesis of sulfonamides has been explored, providing routes that avoid harsh reagents. nih.govnih.govrsc.orgchemistryviews.org One such approach involves the direct electrochemical oxidative coupling of amines and thiols. chemistryviews.org This method is catalyst-free and can proceed rapidly, yielding sulfonamides in moderate to good yields. chemistryviews.org

Another electrochemical strategy involves the generation of sulfinyl radicals from sulfinic acids, which then react with amines to form sulfonamides. rsc.org A more advanced electrochemical approach is the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines through an electrochemical C-H activation process. nih.govnih.gov This method is highly convergent and avoids the need for pre-functionalized starting materials. While not directly applied to this compound in the provided results, the principles could potentially be adapted.

| Method | Reactants | Key Features |

| Electrochemical Oxidative Coupling | Thiols, Amines | Catalyst-free, rapid reaction. chemistryviews.org |

| Electrochemical Generation of Sulfinyl Radicals | Sulfinic acids, Amines | Utilizes electrochemically generated reactive species. rsc.org |

| Dehydrogenative Electrochemical Sulfonamide Synthesis | (Hetero)arenes, SO₂, Amines | Convergent, C-H activation, avoids pre-functionalization. nih.govnih.gov |

Single-Pot Synthetic Methodologies

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot procedures for the synthesis of sulfonamides have been developed. organic-chemistry.orgthieme-connect.comacs.orgnih.govorganic-chemistry.orgprinceton.edu One notable method involves the palladium-catalyzed sulfination of aryl iodides with a sulfur dioxide surrogate, followed by treatment with an amine and an oxidant like sodium hypochlorite (B82951) to form the sulfonamide. thieme-connect.com This approach has been shown to be compatible with cyclobutane-substituted amines, albeit with slightly reduced yields. thieme-connect.com

Another one-pot strategy involves the conversion of carboxylic acids to sulfonyl chlorides using copper ligand-to-metal charge transfer (LMCT), followed by in-situ amination. acs.orgnih.govprinceton.eduresearchgate.net This method is advantageous as it starts from readily available carboxylic acids and avoids the isolation of reactive sulfonyl chloride intermediates. acs.orgnih.gov The synthesis of sulfonamides from thiols can also be performed in a single pot by in situ generation of the sulfonyl chloride via oxidation, followed by reaction with an amine. organic-chemistry.org

| Starting Materials | Key Reagents | Advantage |

| Aryl iodides, SO₂ surrogate, Amines | Palladium catalyst, Sodium hypochlorite | Tolerates a variety of functional groups. thieme-connect.com |

| Aromatic carboxylic acids, Amines | Copper catalyst, SO₂ | Avoids isolation of sulfonyl chlorides. acs.orgnih.gov |

| Thiols, Amines | N-chlorosuccinimide | Mild conditions, simple workup. organic-chemistry.org |

Indirect and Convergent Synthetic Approaches to Cyclobutane Sulfonamides

Indirect methods for the synthesis of cyclobutane sulfonamides involve the construction of the cyclobutane ring itself as a key step, with the sulfonamide functionality being introduced either before or after the ring formation. These approaches often provide greater control over the stereochemistry of the final product.

Transition Metal-Catalyzed Cycloaddition and Ring Expansion Processes

Transition metal catalysis has revolutionized the synthesis of cyclic compounds, including cyclobutanes. researchgate.netacs.orgrsc.org [2+2] cycloaddition reactions, which are thermally forbidden, can be facilitated by transition metal catalysts to produce cyclobutane and cyclobutene (B1205218) derivatives. researchgate.netacs.org These reactions can be highly stereoselective, offering a powerful tool for the synthesis of complex cyclobutanes. acs.org Various transition metals, including rhodium, have been used to catalyze the [2+2] cycloaddition of alkenes and alkynes. rsc.org

Ring expansion reactions provide another avenue to cyclobutane systems. nih.govwikipedia.orgugent.beresearchgate.net For instance, the ring expansion of cyclopropyl (B3062369) derivatives can lead to the formation of cyclobutanes. nih.gov Transition metals can also promote ring-opening reactions of bicyclic systems to generate functionalized cyclobutanes. researchgate.net

| Reaction Type | Key Features |

| [2+2] Cycloaddition | Catalyzed by transition metals, can be highly stereoselective. acs.orgresearchgate.netacs.org |

| Ring Expansion | Can start from readily available cyclopropanes. nih.gov |

| Ring Opening of Bicyclic Systems | Provides access to functionalized cyclobutanes. researchgate.net |

Exploitation of Cyclobutene Intermediates in Stereoselective Syntheses

Cyclobutenes are valuable intermediates in organic synthesis as they can be readily converted to a variety of functionalized cyclobutanes. organic-chemistry.orgdicp.ac.cn The synthesis of cyclobutenes can be achieved through various methods, including transition metal-catalyzed [2+2] cycloadditions and ring expansion reactions of cyclopropyl derivatives. organic-chemistry.org

Once formed, the double bond in cyclobutenes can be functionalized in a stereoselective manner. For example, dihydroxylation or epoxidation of the double bond can introduce new stereocenters with high control. Subsequent manipulation of these functional groups can then lead to the desired cyclobutane sulfonamide. The use of chiral catalysts in the synthesis of cyclobutenes can provide enantiomerically enriched products, which can then be converted to chiral cyclobutane derivatives. dicp.ac.cn The stereoselective synthesis of cyclobutanes can also be achieved through the ring contraction of larger rings, such as pyrrolidines. acs.orgnih.gov

| Intermediate | Transformation | Advantage |

| Cyclobutene | Stereoselective functionalization of the double bond | Access to a wide range of substituted cyclobutanes. |

| Chiral Cyclobutene | Conversion to chiral cyclobutane derivatives | Enantiomerically pure products. dicp.ac.cn |

| Pyrrolidine | Ring contraction | Stereospecific formation of cyclobutanes. acs.orgnih.gov |

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade sequences offer significant advantages in terms of efficiency and atom economy by combining several transformations in a single operation without the isolation of intermediates. nih.gov The construction of the cyclobutane core, a key feature of the target molecule, can be achieved through various cycloaddition strategies. researchgate.net

Visible-light-induced [2+2] photocycloaddition of olefins represents a powerful method for assembling the cyclobutane scaffold. nih.gov Researchers have developed a new approach to synthesize cyclobutanes through multicomponent cascade reactions by merging aldol (B89426) and Wittig reactions with visible-light-induced [2+2] cycloaddition. nih.gov This strategy allows for the creation of an array of cyclobutanes with high selectivity from commercially available aldehydes, ketones (or phosphorus ylides), and olefins using a catalytic amount of an iridium complex at room temperature. nih.gov Mechanistic studies indicate that the reaction proceeds via triplet-triplet energy transfer from the excited iridium photocatalyst to an in-situ generated enone. nih.gov

Another innovative approach involves the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines using iodonitrene chemistry. acs.org This method allows for the stereospecific synthesis of cyclobutanes, including unsymmetrical spirocyclobutanes, through a radical pathway involving nitrogen extrusion. acs.org

Furthermore, cascade reactions combining multi-component and multi-catalysis strategies are emerging as a powerful technology. nih.gov For instance, a two-stage synthesis involving a cascade process (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization) followed by a copper-assisted alkyne-azide [3+2] cycloaddition (CuAAC) has been developed for the synthesis of complex tris-heterocycles. frontiersin.org While not directly applied to this compound, these advanced cascade strategies highlight the potential for constructing complex molecular architectures that could be adapted for the synthesis of its analogues.

Green Chemistry Principles in Sulfonamide Synthesis Relevant to Cyclobutane Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key aspect of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. The synthesis of sulfonamides has been successfully carried out in aqueous media. For instance, the reaction between primary amines and sulfonyl chlorides can be performed at room temperature in water using sodium carbonate as a base. ekb.egsci-hub.se This method is advantageous due to its mild conditions and simple workup procedures. ekb.egsci-hub.se Similarly, the synthesis of sulfonamide derivatives from amino acids and tosyl chloride has been achieved in water, yielding the desired products in high yields after simple acidification. sci-hub.se

Solvent-free, or neat, reaction conditions represent another significant green synthetic strategy. sci-hub.se The sulfonylation of primary and secondary amines with arylsulfonyl chlorides can be conducted at room temperature on solid bases like potassium carbonate, providing the products in high yield and purity with short reaction times. sci-hub.se The use of reusable dehydrating agents like neutral alumina (B75360) has also enabled the solvent-free synthesis of N-sulfonylimines from sulfonamides and aldehydes. rsc.org

The development of metal-free catalytic systems is a major goal in sustainable chemistry to avoid the use of toxic and expensive heavy metals. Several metal-free approaches for sulfonamide synthesis have been reported. For example, a direct and practical synthesis of arylsulfonamides from electron-rich aromatic compounds has been achieved using in situ generated N-sulfonylamine as the electrophile under mild conditions. nih.gov This method tolerates a variety of sensitive functional groups. nih.gov

Synthesis of Structurally Modified this compound Derivatives

The synthesis of analogues of this compound with modified structural features is crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

The introduction of halogens and fluoroalkyl groups into organic molecules can significantly alter their physical, chemical, and biological properties. Synthetic approaches to 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines and their corresponding carboxylic acids have been developed, allowing for their preparation in multigram quantities. researchgate.netnbuv.gov.ua These syntheses often commence from readily available starting materials like ethyl 1-(hydroxymethyl)cyclobutane-carboxylate. nbuv.gov.ua The introduction of fluorine can be achieved through mesylation followed by reaction with a fluoride (B91410) source like tetramethylammonium (B1211777) fluoride (TMAF). nbuv.gov.ua

The synthesis of various cis- and trans-1,2-disubstituted cyclobutanes bearing fluoroalkyl groups (CH₂F, CHF₂, CF₃, C₂F₅) has also been reported. chemrxiv.org These methods often involve deoxofluorination or nucleophilic fluorination of appropriate bifunctional cyclobutane precursors. researchgate.net For instance, the CHF₂ group can be introduced by the addition of PhSO₂CHF₂ to a cyclobutanone (B123998) followed by desulfonylation. chemrxiv.org The strategic placement of halogen atoms on a benzenesulfonamide (B165840) ring has been shown to influence binding affinity and selectivity for certain biological targets. nih.gov

The incorporation of heterocyclic and aza-analogue motifs can lead to novel compounds with distinct properties. Cyclic sulfonamides, for example, can be synthesized through intramolecular Diels-Alder reactions of triene derivatives of buta-1,3-diene-1-sulfonic acid amide. nih.gov This approach provides access to substituted hexahydrobenzo[d]isothiazole 1,1-dioxides and related structures. nih.gov

The synthesis of aza-analogues, such as sulfonimidamides, represents another important structural modification. While direct synthesis of aza-analogues of this compound is not extensively detailed in the provided context, the general synthesis of aza-heterocycles is well-established. For example, benzo-fused five-membered aza-heterocycles can be synthesized from cyclopropenes via a formal [4+1] cyclization. nih.gov Furthermore, the synthesis of tris-heterocycles containing pyrrolo[3,4-b]pyridin-5-ones has been achieved through a cascade strategy, demonstrating the feasibility of constructing complex heterocyclic systems. frontiersin.org These methodologies could potentially be adapted for the synthesis of heterocyclic analogues of this compound.

Mechanistic Investigations of Reactions Involving 1 Chlorocyclobutane 1 Sulfonamide

Reaction Pathways and Transition State Analysis in Sulfonamide Formation

The synthesis of a sulfonamide typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of 1-chlorocyclobutane-1-sulfonamide, its formation would likely proceed from 1-chlorocyclobutane-1-sulfonyl chloride and ammonia (B1221849).

The generally accepted reaction pathway is a two-step nucleophilic addition-elimination mechanism.

Nucleophilic Attack: The nitrogen atom of the amine (or ammonia) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

Elimination: A chloride ion is subsequently eliminated, and a proton is transferred from the nitrogen atom (often to another amine molecule acting as a base), resulting in the formation of the stable sulfonamide.

Kinetic and computational studies on analogous sulfonamide formations provide insight into the transition state. The process involves a transition state where the S-N bond is partially formed and the S-Cl bond is partially broken. The geometry around the sulfur atom changes from tetrahedral in the reactant to trigonal bipyramidal in the intermediate, before returning to a distorted tetrahedral geometry in the final sulfonamide product.

Electrochemical methods have also been explored for sulfonamide synthesis. researchgate.net For instance, the electrooxidation of certain nitrogen-containing heterocycles in the presence of arylsulfinic acids can lead to sulfonamide formation. researchgate.net A proposed mechanism involves the oxidation of a precursor to form a Michael acceptor, which then reacts with the sulfinic acid. researchgate.net While not a direct synthesis of the title compound, these methods highlight alternative pathways for creating S-N bonds.

Nucleophilic Substitution Mechanisms at sp3 and sp2 Carbon Centers of Cyclobutane (B1203170) Derivatives

Nucleophilic substitution in this compound would occur at the sp3-hybridized carbon atom bonded to the chlorine. Substitution at the sp2-hybridized carbons of a saturated ring like cyclobutane is not a typical reaction pathway. Bonds at sp2 carbons are stronger and shorter, and the geometry is unfavorable for standard substitution mechanisms.

For the sp3 carbon, substitution reactions generally proceed via either an Sₙ1 or Sₙ2 mechanism. youtube.com The choice between these pathways depends on the substrate structure, nucleophile, leaving group, and solvent.

Sₙ2 (Substitution Nucleophilic Bimolecular) Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). ksu.edu.sa This leads to an inversion of stereochemistry at the carbon center. dalalinstitute.com The transition state is a trigonal bipyramidal arrangement where the carbon is pentacoordinate. dalalinstitute.comnumberanalytics.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. dalalinstitute.com

Sₙ1 (Substitution Nucleophilic Unimolecular) Mechanism: This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. ksu.edu.sa This carbocation is planar and sp2-hybridized. ksu.edu.sa In the second step, the nucleophile can attack the carbocation from either face, typically leading to a racemic or nearly racemic mixture of products if the carbon is chiral. ksu.edu.sa The rate of an Sₙ1 reaction depends only on the concentration of the substrate. youtube.comksu.edu.sa

For this compound, the carbon bearing the chlorine is tertiary, which would typically favor an Sₙ1 pathway due to the stabilization of the resulting tertiary carbocation. However, the formation of a cyclobutyl cation is energetically unfavorable due to ring strain. This destabilization of the carbocation intermediate may hinder the Sₙ1 pathway and potentially allow the Sₙ2 mechanism to compete, despite the steric hindrance of the tertiary center.

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Molecularity | Unimolecular (rate-determining step involves one molecule) ksu.edu.sa | Bimolecular (rate-determining step involves two molecules) youtube.com |

| Reaction Steps | Two steps (or more), involves a carbocation intermediate | One concerted step, involves a transition state ksu.edu.sa |

| Rate Law | Rate = k[Substrate] youtube.com | Rate = k[Substrate][Nucleophile] dalalinstitute.com |

| Intermediate | Trigonal planar carbocation ksu.edu.sa | None (a trigonal bipyramidal transition state) numberanalytics.com |

| Stereochemistry | Racemization (attack from both sides is possible) ksu.edu.sa | Inversion of configuration (backside attack) dalalinstitute.com |

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound and related derivatives allows for the possibility of intramolecular reactions, leading to cyclized or rearranged products under specific conditions.

Radical Cyclizations: Studies on cyclic ene sulfonamides show that radical cyclizations can occur. nih.gov A typical mechanism involves the initial formation of a radical (for example, by abstracting an atom with a radical initiator), which then undergoes an intramolecular cyclization by adding to a double or triple bond within the molecule. nih.gov This is often followed by a β-fragmentation, such as the elimination of a sulfonyl radical, to yield a stable product like an imine. nih.gov

Ring Contraction/Expansion: Cyclobutane systems can participate in rearrangement reactions. For example, methods exist for the synthesis of cyclobutanes via the ring contraction of larger rings like pyrrolidines. acs.org A proposed mechanism involves the formation of a 1,4-biradical species which undergoes cyclization to form the new C-C bond of the cyclobutane ring. acs.org

Smiles Rearrangement: Sulfonamides can also undergo rearrangements like the Smiles rearrangement. This is an intramolecular nucleophilic aromatic substitution. Recent research has shown this can be mediated by visible light through a decarboxylative, desulfonylative pathway involving radical intermediates. rsc.org

Mechanistic Roles of Catalytic Systems (e.g., Gold Catalysis)

While reactions of this compound itself under gold catalysis are not specifically documented, gold catalysts are exceptionally effective in a variety of transformations involving sulfonamides and in the formation of cyclobutane rings. Gold(I) complexes typically function as soft, carbophilic π-acids that activate unsaturated C-C bonds like those in allenes and alkynes. nih.govmdpi.com

Activation and Cycloaddition: In the synthesis of cyclobutane derivatives, gold catalysts can promote [2+2] cycloadditions between N-allenylsulfonamides and alkenes. mdpi.comresearchgate.net The proposed mechanism involves the gold catalyst activating the allene, making it susceptible to nucleophilic attack by the alkene. This can proceed through intermediates such as cyclopropyl (B3062369) gold(I) carbenes or stabilized allyl cations. nih.govmdpi.com

Cycloisomerization Reactions: Gold catalysts are also pivotal in complex cycloisomerization cascades. For instance, the cycloisomerization of dienediynes can be initiated by a gold-catalyzed 6-endo-dig cyclization to form a cyclopropane (B1198618) intermediate. nih.govpku.edu.cn This can be followed by a series of rearrangements, such as a Cope rearrangement and C-H insertion, to build complex polycyclic structures. nih.govpku.edu.cn

Kinetic studies of gold-catalyzed reactions, such as the hydroamination of allenes, often reveal that the reaction is first-order in both the gold catalyst and the substrate (e.g., the allene), but zero-order in the nucleophile. caltech.edu This suggests that the coordination of the substrate to the gold catalyst is the rate-limiting step, and the nucleophile attacks in a subsequent, faster step. caltech.edu

Theoretical and Computational Chemistry Studies of 1 Chlorocyclobutane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within 1-Chlorocyclobutane-1-sulfonamide. These calculations provide a detailed picture of the molecule's geometry and electronic structure, which are the primary determinants of its physical and chemical behavior.

Density Functional Theory (DFT) and Ab Initio Approaches

The electronic structure and geometry of this compound can be effectively modeled using both Density Functional Theory (DFT) and ab initio methods. DFT, with its favorable balance of computational cost and accuracy, is a widely used approach for systems of this size. Common functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed to approximate the exchange-correlation energy. For instance, a study on a 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one derivative utilized the B3LYP functional to investigate its molecular geometry, highlighting the utility of this approach for chloro-substituted cyclobutane (B1203170) systems. nanobioletters.com

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a systematically improvable approach to the electron correlation problem, often providing benchmark results for comparison. While computationally more demanding than DFT, ab initio calculations can be crucial for obtaining highly accurate energetic and geometric parameters. The choice between DFT and ab initio methods often depends on the specific property being investigated and the desired level of accuracy. For example, in the study of sulfonamide derivatives of silatranes, DFT calculations were employed to understand the mutual effects on geometry and electronic structure. mdpi.com

Basis Set Selection and Level of Theory Considerations

The accuracy of quantum chemical calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For a molecule like this compound, which contains second-row elements (sulfur and chlorine), the inclusion of polarization and diffuse functions in the basis set is critical for an accurate description of its electronic structure.

Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly used. The "(d,p)" notation indicates the addition of d-polarization functions on heavy atoms and p-polarization functions on hydrogen atoms, which are necessary to describe the anisotropic nature of the electron density in molecules. The "+" signifies the inclusion of diffuse functions, which are important for describing weakly bound electrons and are particularly relevant for anionic species or in the calculation of properties like electron affinity and pKa.

Correlation-consistent basis sets developed by Dunning, such as cc-pVDZ or cc-pVTZ (correlation-consistent polarized valence double/triple-zeta), offer a systematic way to approach the complete basis set limit. For instance, a study on a 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one derivative employed the cc-pVDZ basis set in its DFT calculations. nanobioletters.com The combination of the chosen theoretical method and basis set defines the "level of theory." A higher level of theory, such as MP2/cc-pVTZ, will generally yield more accurate results than a lower level, such as B3LYP/6-31G(d), but at a significantly greater computational expense.

Computational Prediction of Molecular Properties and Reactivity Parameters

Beyond static properties like molecular geometry, computational chemistry provides powerful tools to predict the dynamic behavior and chemical reactivity of this compound.

Energetic Landscape Analysis (e.g., Reaction Energies, Barrier Heights)

Computational methods can be used to map out the potential energy surface for various chemical reactions involving this compound. This includes the calculation of reaction energies (the difference in energy between products and reactants) and activation energy barriers (the energy required to reach the transition state). For example, the stability of the molecule can be assessed by calculating the energy changes associated with potential decomposition pathways.

Furthermore, the reactivity of the chlorine atom in nucleophilic substitution reactions or the acidity of the sulfonamide proton can be investigated by calculating the energy profiles of these processes. A computational study on the atmospheric oxidation of methane (B114726) sulfonamide initiated by chlorine atoms elucidated the reaction mechanism by determining the barrier heights for hydrogen abstraction. researchgate.net While specific data for this compound is not available, a similar approach could be applied to understand its reactivity. The table below presents a hypothetical example of calculated energetic parameters for a potential reaction, illustrating the type of data that can be obtained.

| Reaction | Reaction Energy (kcal/mol) | Activation Barrier (kcal/mol) | Method/Basis Set |

|---|---|---|---|

| Hypothetical SN2 reaction with OH- | -15.2 | 20.5 | B3LYP/6-311+G(d,p) |

| Hypothetical E2 elimination | -5.8 | 25.1 | B3LYP/6-311+G(d,p) |

Prediction of Acid Dissociation Constants (pKa) through Quantum Chemical Methods

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of the sulfonamide group in different environments. Quantum chemical methods can predict pKa values with considerable accuracy. One common approach involves the use of thermodynamic cycles, where the free energy of deprotonation is calculated in the gas phase and then converted to a solution-phase pKa using a solvation model.

A more recent and powerful method establishes a linear relationship between the calculated equilibrium bond lengths of the sulfonamide group and its aqueous pKa value. nih.govrsc.orgchemrxiv.orgresearchgate.net This approach has been successfully applied to various classes of sulfonamides and has even been used to correct erroneously measured experimental pKa values. nih.govrsc.orgchemrxiv.orgresearchgate.net For this compound, one would first optimize the geometry of the neutral molecule and its conjugate base at a suitable level of theory. The relevant bond lengths in the sulfonamide group (e.g., S-N, S-O) would then be used in a pre-established linear relationship to predict the pKa.

Vibrational Spectra Simulation and Assignment

Computational chemistry can simulate the vibrational spectrum (e.g., infrared and Raman spectra) of this compound. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding normal modes. The simulated spectrum is an invaluable tool for interpreting and assigning the peaks in an experimentally measured spectrum.

For this compound, characteristic vibrational frequencies would be expected for the S=O stretching modes (typically in the range of 1300-1400 cm⁻¹ for asymmetric and 1100-1200 cm⁻¹ for symmetric stretching), N-H stretching (around 3300-3400 cm⁻¹), C-Cl stretching, and various bending and rocking modes of the cyclobutane ring. A study on sulfonamide-substituted silatranes used DFT calculations to assign the vibrational frequencies of the sulfonamide group. mdpi.com The following table provides an illustrative example of calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm-1) | Symmetry |

|---|---|---|

| N-H stretch | 3350 | A' |

| asym. SO2 stretch | 1375 | A'' |

| sym. SO2 stretch | 1180 | A' |

| C-Cl stretch | 750 | A' |

| Cyclobutane ring breathing | 980 | A' |

Advanced Computational Modeling Techniques for Chemical Phenomena

To delve deeper into the dynamic and reactive nature of this compound, advanced computational techniques are employed. These methods allow for the simulation of the molecule's behavior over time and the detailed investigation of its electronic structure in complex environments.

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of this compound. The puckered nature of the cyclobutane ring introduces significant conformational complexity. saskoer.camasterorganicchemistry.com MD simulations, by solving Newton's equations of motion for the atoms in the molecule, can map the potential energy surface and identify the most stable conformers. mdpi.comnih.gov

The cyclobutane ring is known to adopt a "butterfly" conformation to alleviate angle and torsional strain. saskoer.ca For this compound, the presence of two bulky substituents, the chlorine atom and the sulfonamide group, on the same carbon atom (C1) significantly influences the ring's puckering and the rotational barrier around the C-S bond.

A typical MD simulation would be run for several nanoseconds to ensure that the conformational space is adequately sampled. The force field, a set of parameters describing the potential energy of the system, is crucial for the accuracy of the simulation. sci-hub.se The Merck Molecular Force Field (MMFF94) or similar advanced force fields are often employed for such studies. sci-hub.se

Key Research Findings from Hypothetical Molecular Dynamics Simulations:

Ring Puckering: The cyclobutane ring of this compound is found to be non-planar, with a puckering angle that fluctuates around a mean value. This puckering is a dynamic process, with the ring rapidly inverting between two equivalent butterfly conformations. saskoer.ca The barrier to this ring inversion is a key parameter determined from the simulations.

Conformer Population: The orientation of the sulfonamide group relative to the cyclobutane ring defines several possible rotamers. MD simulations can predict the relative populations of these rotamers at a given temperature. The most stable conformer is expected to have the bulky sulfonamide group in a pseudo-equatorial position to minimize steric hindrance with the ring protons.

Solvent Effects: Explicit solvent models in MD simulations can reveal how the surrounding medium affects the conformational preferences. In a polar solvent, conformers with a larger dipole moment might be stabilized.

Table 1: Hypothetical Conformational Analysis Data from MD Simulations

| Parameter | Hypothetical Value | Significance |

| Ring Puckering Angle | 25-30 degrees | Indicates a significant deviation from planarity to relieve ring strain. saskoer.ca |

| Ring Inversion Barrier | 1.5 - 2.5 kcal/mol | Represents the energy required for the ring to flip between butterfly conformations. saskoer.ca |

| C-S Torsional Barrier | 3.0 - 5.0 kcal/mol | The energy barrier for rotation around the C-S bond, indicating restricted rotation of the sulfonamide group. |

| Major Conformer Population | ~75% (Pseudo-Equatorial) | The sulfonamide group preferentially occupies a position that minimizes steric interactions. |

For a more detailed understanding of the electronic structure and reactivity, particularly in condensed phases or enzymatic environments, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are invaluable. These approaches treat a chemically significant part of the system with high-level quantum mechanics (QM), while the remainder of the system (e.g., solvent or protein) is described by a classical molecular mechanics (MM) force field.

In the context of this compound, the QM region would typically encompass the entire molecule to accurately describe the electronic effects of the chloro and sulfonamide substituents. The MM region would consist of the surrounding solvent molecules. This partitioning allows for the study of solvent effects on properties like bond polarities, atomic charges, and reaction barriers with computational efficiency.

Detailed Research Findings from Hypothetical QM/MM Studies:

Analysis of Intermolecular Interactions: The QM/MM framework allows for a detailed analysis of the hydrogen bonding between the sulfonamide group's N-H protons and solvent molecules. The strength and geometry of these hydrogen bonds are crucial for understanding the molecule's solubility and transport properties.

Proton Affinity and Acidity: The pKa of the sulfonamide proton is a critical parameter that can be predicted using QM/MM calculations. nih.gov By simulating the deprotonation process in a solvent environment, the free energy change can be calculated, providing an estimate of the acidity. Theoretical studies on other sulfonamides have shown that their acidity can be finely tuned by substituents. nih.govd-nb.info

Table 2: Hypothetical QM/MM Calculation Results in an Aqueous Environment

| Property | Gas Phase (QM) | Aqueous Solution (QM/MM) | Implication |

| Dipole Moment (Debye) | ~3.5 D | ~5.0 D | Significant polarization of the molecule by the aqueous solvent, enhancing its solubility. |

| Partial Charge on Sulfonamide N | -0.8 e | -0.9 e | Increased negative charge on the nitrogen atom in solution, indicating stronger hydrogen bond accepting ability. |

| Predicted pKa | ~9.5 | ~8.0 | The aqueous environment stabilizes the conjugate base, thereby increasing the acidity of the sulfonamide proton. nih.gov |

| C-Cl Bond Length (Å) | 1.78 Å | 1.79 Å | Slight elongation of the C-Cl bond in solution due to solvent interactions. |

Applications of 1 Chlorocyclobutane 1 Sulfonamide and Its Analogues in Organic Synthesis

Cyclobutane (B1203170) Sulfonamides as Core Scaffolds in Fragment-Based Chemical Library Design

Fragment-Based Drug Discovery (FBDD) has highlighted the need for screening libraries composed of unique, three-dimensional molecules. nih.gov The cyclobutane ring has been identified as an attractive, albeit underrepresented, 3D scaffold for this purpose. nih.govdntb.gov.ua Cyclobutane sulfonamides are increasingly utilized as core structures in the design of these specialized fragment libraries, which aim to explore novel chemical space.

The design of these libraries is a meticulous process, often guided by computational analysis to ensure both diversity and desirable physicochemical properties. Key design principles include:

Principal Component Analysis (PCA): Used to map and visualize the chemical space covered by the library. nih.govvu.nl

Rule of Three (RO3): Adherence to this rule helps ensure the fragments possess favorable properties for development into lead compounds. nih.govdntb.gov.ua

Principal Moment of Inertia (PMI) Analysis: This analysis confirms the 3D character of the fragments, a crucial feature for moving beyond the "flatland" of traditional screening compounds. nih.govvu.nlresearchgate.net

A significant strategy in library construction involves the synthesis of both cis and trans ring isomers of the cyclobutane scaffolds. This approach maximizes the shape diversity within the library while limiting molecular complexity. nih.govdntb.gov.uavu.nl For instance, a focused library of 33 novel 3D cyclobutane fragments was synthesized, which included secondary amines, amides, and sulfonamides, demonstrating the versatility of the core structure. nih.govnih.gov

Recent research has also explored the synthesis of 1,2-disubstituted cyclobutane derivatives for fragment libraries. researchgate.net In one approach, a hyperbaric [2+2] cycloaddition reaction between ethenesulfonyl fluoride (B91410) and tert-butyl vinyl ether was employed as a key step to produce cyclobutanesulfonamides, further expanding the toolkit for creating diverse fragment collections. researchgate.net

Table 1: Design Principles for Cyclobutane Fragment Libraries

| Design Principle | Purpose | Reference |

|---|---|---|

| Principal Component Analysis (PCA) | To ensure chemical diversity within the library. | nih.gov, vu.nl |

| Rule of Three (RO3) | To guide the selection of fragments with drug-like properties. | nih.gov, dntb.gov.ua |

| Principal Moment of Inertia (PMI) | To quantify and ensure a high degree of three-dimensional shape. | nih.gov, vu.nl, researchgate.net |

| Cis/Trans Isomer Synthesis | To maximize shape and vector diversity from a common intermediate. | nih.gov, vu.nl, dntb.gov.ua |

Synthetic Utility in the Construction of Complex Molecular Architectures

The rigid and puckered nature of the cyclobutane ring makes it an excellent "conformationally restricted scaffold." researchgate.net This property is highly valuable in constructing complex molecules where the precise spatial arrangement of functional groups is critical for biological activity. By locking substituents into specific orientations, the cyclobutane core reduces the entropic penalty upon binding to a biological target.

A prominent example of this utility is in the development of Janus kinase (JAK) inhibitors. In the quest for selective JAK1 inhibitors, researchers discovered that incorporating a cis-1,3-cyclobutane diamine linker, which was subsequently functionalized as a sulfonamide, conferred both excellent potency (low nanomolar range) and high selectivity within the JAK family. osti.govnih.gov The specific puckered conformation of the cis-cyclobutyl ring was crucial, positioning the sulfonamide N-H group to form key hydrogen bonds with arginine and asparagine residues in the JAK1 active site. nih.gov The corresponding trans-isomer was significantly less active because its conformation could not achieve this critical interaction. nih.gov

The cyclobutane ring can also serve as a central building block in the synthesis of novel polycyclic systems. Methodologies such as tandem [2+2]-photocycloaddition and Prins cyclisation reactions allow for the transformation of simple starting materials into complex fused cyclobutane heterocycles, which are attractive scaffolds for drug discovery libraries. bris.ac.uk

Development of Novel Synthetic Methodologies Leveraging Cyclobutane Sulfonamide Scaffolds

The growing interest in cyclobutane sulfonamides has spurred the development of new synthetic methods to access these valuable scaffolds. A key challenge is the controlled construction of the strained four-membered ring with the desired substitution pattern and stereochemistry.

One successful strategy involves the use of a key 3-azido-cyclobutanone intermediate. nih.govnih.gov This versatile building block provides access to a range of functionalities, including the amines required for sulfonamide formation, and allows for the generation of both cis and trans 1,3-substituted products. nih.gov

Photochemical reactions are particularly powerful for constructing the cyclobutane core. The [2+2] photocycloaddition of alkenes is one of the most direct strategies for synthesizing cyclobutanes. researchgate.net This approach has been applied to create trifluoromethylated cyclobutane derivatives and complex tricyclic systems. bris.ac.ukacs.org

Other novel methods include:

Hyperbaric [2+2] Cycloaddition: This has been used to synthesize 1,2-disubstituted cyclobutanesulfonamides, which are underrepresented in fragment libraries. researchgate.net

Palladium-Catalyzed C-H Arylation: Research into using transient directing groups for the Pd-catalyzed C-H arylation of aminocyclobutanes aims to provide single-step access to cis-3-aryl-1-aminocyclobutane products, which are precursors to the corresponding sulfonamides. calstate.edu

These specialized methodologies are complemented by a wide array of established techniques for forming the sulfonamide group itself, such as the reaction of a primary or secondary amine with a sulfonyl chloride. ekb.egnih.gov

Isosteric and Conformational Design Strategies in Chemical Scaffolds

This distinct, non-planar structure is a key advantage in modern drug design, providing an escape from the "flatland" of aromatic and conformationally flexible aliphatic scaffolds. researchgate.net The defined 3D shape of the cyclobutane ring allows for the precise projection of substituents into space, enabling more specific and potentially stronger interactions with protein targets. nih.gov The puckered nature is not static; the ring undergoes rapid "ring flipping," where the "flap" of the butterfly inverts. calstate.edu However, substitution can influence the conformational preference, making one puckered form more stable than the other.

However, achieving such control during the synthesis of polysubstituted cyclobutanes is a significant challenge. calstate.edusmolecule.com The fluxional nature of the ring system can complicate stereoselective transformations and the interpretation of spectroscopic data. calstate.edu

Despite these difficulties, synthetic chemists have developed strategies to control the stereochemical outcome. The generation and separation of diastereomerically pure cis and trans isomers is a common tactic in the creation of fragment libraries to maximize shape diversity. nih.govnih.gov Furthermore, advanced synthetic methods are being explored to direct the stereochemistry of reactions on the cyclobutane scaffold. For example, the use of transient directing groups in catalytic C-H functionalization is a promising approach for selectively forming a desired stereoisomer. calstate.edu The ability to control the stereochemistry of substituents on the cyclobutane sulfonamide scaffold is therefore a critical factor in harnessing its full potential in the design of complex and biologically active molecules.

Future Research Directions and Emerging Paradigms in 1 Chlorocyclobutane 1 Sulfonamide Chemistry

Exploration of New Synthetic Pathways and Catalytic Systems

While the synthesis of sulfonamides and cyclobutanes is well-established, the efficient and stereocontrolled construction of densely functionalized cyclobutanes like 1-chlorocyclobutane-1-sulfonamide remains an active area of research. mdpi.com Future efforts will likely focus on the development of novel synthetic methodologies that offer improved efficiency, selectivity, and functional group tolerance.

One promising avenue is the application of modern catalytic systems. For instance, palladium-catalyzed three-component synthesis has been demonstrated for creating sulfonamides from sulfuric chloride, secondary amines, and arylboronic acids. nih.gov The adaptation of such methods to incorporate cyclobutyl moieties could provide a direct route to the target compound. Similarly, gold-catalyzed [2+2] cycloadditions of chloroalkynes with unactivated alkenes have been shown to produce 1-chlorocyclobutene (B15490793) derivatives, which could serve as precursors to this compound. mdpi.com

Interactive Table: Representative Catalytic Systems for Sulfonamide and Cyclobutane (B1203170) Synthesis.

| Catalyst System | Reaction Type | Substrates | Potential Application to this compound |

| Palladium(II) Acetate / Ligand | Three-component Sulfonamide Synthesis | Sulfuric chloride, secondary amines, arylboronic acids | Direct synthesis by incorporating a cyclobutylboronic acid derivative. nih.gov |

| Gold(I) Chloride / Silver Hexafluoroantimonate | [2+2] Cycloaddition | Chloroalkynes, unactivated alkenes | Synthesis of a 1-chlorocyclobutene precursor. mdpi.com |

| Indium(III) Chloride | Sulfonylation of Amines | Sulfonyl chlorides, amines | Potential for direct sulfonylation of a pre-formed 1-chlorocyclobutylamine. organic-chemistry.org |

| Chiral Phosphoric Acids | Organocatalytic Cycloaddition | Various alkenes and dienophiles | Enantioselective synthesis of the cyclobutane core. |

Advanced Mechanistic Insights into Cyclobutane Ring Transformations

The high ring strain of the cyclobutane ring (~26 kcal/mol) makes it susceptible to a variety of ring-opening and rearrangement reactions. mpbou.edu.in A deeper understanding of the mechanisms governing these transformations is crucial for harnessing the synthetic potential of this compound as an intermediate.

Future research should focus on detailed mechanistic studies, employing a combination of experimental techniques (e.g., kinetic analysis, isotope labeling) and computational modeling (e.g., Density Functional Theory calculations). Of particular interest are the factors that control the regioselectivity and stereoselectivity of ring-opening reactions. For example, the presence of the electron-withdrawing sulfonamide group and the chlorine atom are expected to significantly influence the reactivity of the cyclobutane ring.

Gold(I)-catalyzed intramolecular hydroamination and ring-opening of sulfonamide-substituted cyclopropylcarbinols has been shown to proceed via regioselective cleavage of a carbon-carbon single bond in the cyclopropane (B1198618) ring. nih.gov Similar studies on this compound could reveal pathways to novel acyclic or heterocyclic structures. The development of C–H functionalization strategies for cyclobutanes also presents an exciting frontier, offering the potential for direct modification of the ring system. acs.org

Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis and Design

In the context of drug discovery, ML models are increasingly used to predict the physicochemical and biological properties of molecules. acs.org For derivatives of this compound, AI could be employed to predict properties such as solubility, metabolic stability, and potential biological activities, thereby guiding the design of new compounds with desired therapeutic profiles. acs.orgtandfonline.comontosight.ai

Interactive Table: Potential Applications of AI/ML in this compound Chemistry.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | AI algorithms suggest synthetic routes to a target molecule. | Accelerates the design of efficient synthetic pathways. nih.govacs.org |

| Reaction Outcome Prediction | ML models predict the products and yields of unknown reactions. | Reduces the need for extensive experimental screening. |

| Catalyst Design | AI is used to identify or design novel catalysts for specific transformations. | Leads to more efficient and selective syntheses. frontiersin.org |

| Property Prediction | ML models predict physicochemical and biological properties of new compounds. | Guides the design of molecules with desired characteristics. acs.org |

Development of High-Throughput Screening for Chemical Reactivity

High-throughput screening (HTS) techniques are instrumental in the rapid evaluation of large numbers of chemical reactions, catalysts, and compounds. nih.govru.nl The development of HTS assays tailored to the reactivity of this compound would enable the efficient exploration of its chemical space.

For instance, HTS could be employed to screen libraries of catalysts for the optimal synthesis of this compound or for its subsequent functionalization. researchgate.net Similarly, HTS assays could be designed to rapidly assess the reactivity of the cyclobutane ring under various conditions, identifying reagents and conditions that promote specific ring-opening or rearrangement pathways.

In the context of medicinal chemistry, HTS is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against biological targets. nih.gov The synthesis of a library of derivatives based on the this compound scaffold, followed by HTS, could lead to the identification of novel bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.